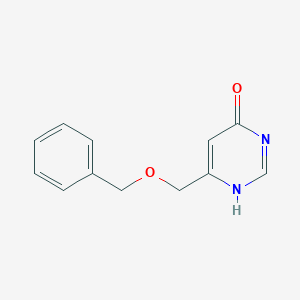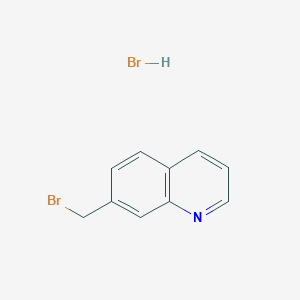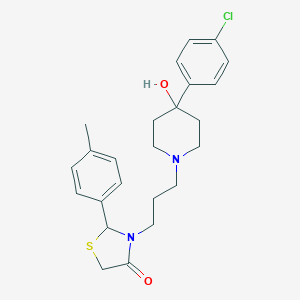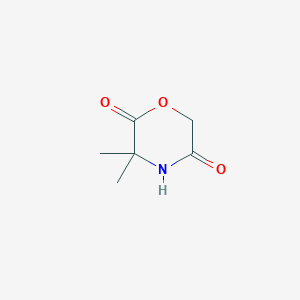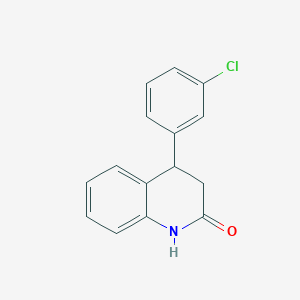
4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has been of significant interest to researchers in recent years. This compound has been found to possess a range of interesting properties, including its ability to act as an inhibitor of certain enzymes, and its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one involves its ability to inhibit certain enzymes that are involved in the development of cancer. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one can prevent the replication of cancer cells, leading to their death.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one are still being studied. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes, which can have a range of effects on the body. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of using 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one in lab experiments is its well-established synthesis method. This compound is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, this compound has been found to possess a range of interesting properties, which make it an attractive target for research. However, there are also limitations to using this compound in lab experiments. For example, its potential toxicity and side effects need to be carefully considered before using it in vivo.
将来の方向性
There are many future directions for research on 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. In addition, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic potential. Furthermore, the potential side effects of this compound need to be carefully studied in order to determine its safety for use in humans. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, and its potential as a therapeutic agent in the treatment of various diseases.
合成法
The synthesis of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one involves the reaction of 3-chlorobenzoic acid with 2-aminoacetophenone in the presence of a catalyst such as triethylamine. The resulting product is then subjected to further reactions to produce the final compound. This synthesis method has been well established and has been used by many researchers in the field.
科学的研究の応用
The scientific research application of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is vast and varied. This compound has been found to possess a range of interesting properties that make it an attractive target for research. One of the most promising applications of this compound is its potential as a therapeutic agent in the treatment of various diseases. Studies have shown that this compound has the ability to inhibit certain enzymes that are involved in the development of cancer, making it a potential candidate for the treatment of this disease.
特性
CAS番号 |
192187-30-7 |
|---|---|
製品名 |
4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one |
分子式 |
C15H12ClNO |
分子量 |
257.71 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-5-3-4-10(8-11)13-9-15(18)17-14-7-2-1-6-12(13)14/h1-8,13H,9H2,(H,17,18) |
InChIキー |
KFDVRZXTYQSUSU-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC(=CC=C3)Cl |
正規SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC(=CC=C3)Cl |
同義語 |
4-(3-CHLOROPHENYL)-3,4-DIHYDROQUINOLIN-2(1H)-ONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



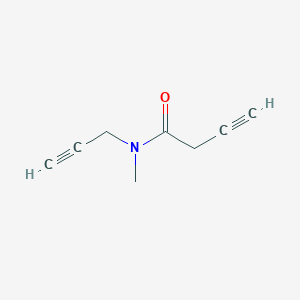
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
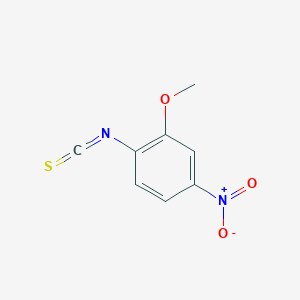
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)
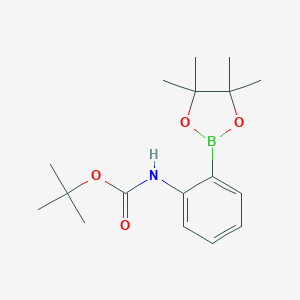
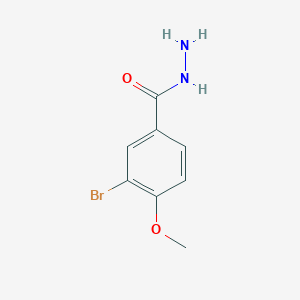
![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
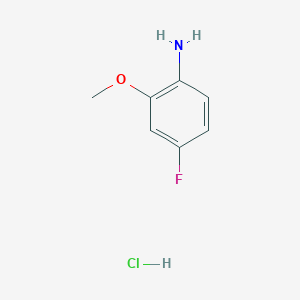
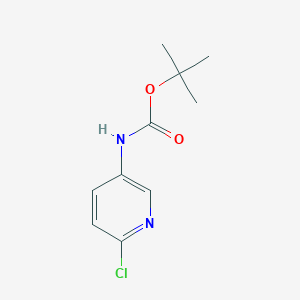
![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
